molecular formula C16H9Cl2FO2 B2882481 (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone CAS No. 306979-05-5

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone

Cat. No.: B2882481
CAS No.: 306979-05-5
M. Wt: 323.14
InChI Key: QDFYHVNCVJGLKY-UHFFFAOYSA-N
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Description

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C16H9Cl2FO2 and its molecular weight is 323.14. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5,7-dichloro-3-methyl-1-benzofuran-2-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2FO2/c1-8-12-6-10(17)7-13(18)16(12)21-15(8)14(20)9-2-4-11(19)5-3-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFYHVNCVJGLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C16H12Cl3O2\text{C}_{16}\text{H}_{12}\text{Cl}_{3}\text{O}_{2}

IUPAC Name: this compound

InChI Key: HXKSKTVLUAVGHJ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that the biological activity of this compound is influenced significantly by its halogenated structure. The presence of chlorine and fluorine atoms plays a crucial role in enhancing its bioactivity.

1. Antibacterial Activity

Studies have demonstrated that the compound exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Pseudomonas aeruginosa13.40

The presence of electron-withdrawing groups such as chlorine and fluorine enhances the compound's interaction with bacterial membranes, leading to increased permeability and cell lysis .

2. Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against strains like Candida albicans and Fusarium oxysporum. The antifungal efficacy is also quantified in terms of MIC values:

Fungal Strain MIC (µg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

These results suggest that the compound's structural features contribute to its ability to disrupt fungal cell walls .

3. Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the inhibition of key signaling pathways related to cell proliferation and survival .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the chemical structure influence biological activity:

  • Halogen Substitution: The introduction of halogen atoms (Cl and F) enhances lipophilicity and biological interaction.
  • Methyl Group Positioning: The positioning of the methyl group on the benzofuran ring affects solubility and membrane permeability.

These modifications can lead to improved potency against targeted pathogens while minimizing toxicity to human cells .

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Study on Antibacterial Efficacy: A study conducted on a series of halogenated benzofurans demonstrated that compounds with multiple halogen substitutions exhibited significantly lower MIC values compared to their non-halogenated counterparts .
  • Antifungal Mechanism Investigation: Research into the antifungal mechanisms revealed that the compound disrupts ergosterol biosynthesis in fungal cells, leading to increased membrane permeability and cell death .

Preparation Methods

Pyrone-Nitroalkene Cyclization

Electrophilic Chlorination for Dichloro Substitution

Direct Chlorination Using Cl₂ or SO₂Cl₂

The 5,7-dichloro substituents are introduced via electrophilic aromatic chlorination. Treating the 3-methylbenzofuran intermediate with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C selectively chlorinates the C5 and C7 positions due to the electron-donating methyl group at C3 directing electrophilic attack. Excess reagent (2.2 equiv) ensures complete dihalogenation, with yields exceeding 90% after 2 hours.

Catalytic Chlorination with FeCl₃

Alternative protocols utilize iron(III) chloride (FeCl₃) as a catalyst in acetonitrile at 60°C. This method minimizes over-chlorination side reactions, achieving 88% yield of 5,7-dichloro-3-methylbenzofuran after 4 hours. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with no detectable mono- or trichlorinated byproducts.

Ketone Functionalization via Friedel-Crafts Acylation

AlCl₃-Mediated Acylation

The methanone group at C2 is installed via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and the dichlorinated benzofuran. Anhydrous AlCl₃ (1.1 equiv) in dichloromethane facilitates the reaction at −10°C, preventing decomposition of the acid chloride. After 6 hours, the crude product is purified via silica gel chromatography, yielding 78% of the target compound.

Oxidative Methods for Ketone Formation

Secondary methyl ether intermediates are oxidized to ketones using calcium hypochlorite (Ca(OCl)₂) in aqueous acetonitrile with acetic acid. For example, 5,7-dichloro-3-methyl-1-benzofuran-2-yl methyl ether is treated with 1.6 equiv Ca(OCl)₂ at 0°C for 26 hours, yielding 89% of the ketone without requiring column chromatography. This method avoids harsh conditions that could dechlorinate the aromatic ring.

Optimization and Analytical Validation

Reaction Condition Screening

Parameter Optimal Value Yield (%) Reference
Chlorination Temp 0°C (SO₂Cl₂) 92
Cyclization Time 16 h (AlCl₃/TFA) 85
Oxidation Equiv 1.6 equiv Ca(OCl)₂ 89
Acylation Catalyst AlCl₃ (1.1 equiv) 78

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-F), 7.45 (s, 1H, C6-H), 7.32 (s, 1H, C4-H), 2.65 (s, 3H, CH₃).
  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-Cl stretch).
  • HRMS : m/z 323.15 [M+H]⁺ (calc. 323.04).

Challenges and Alternative Pathways

Competing Side Reactions

Over-chlorination during electrophilic substitution remains a key challenge, particularly at elevated temperatures. Lowering reaction temperatures to 0°C and using FeCl₃ as a catalyst suppress trichlorination.

Protecting Group Strategies

Tert-butyldimethylsilyl (TBS) protection of hydroxyl groups prior to chlorination prevents unwanted oxidation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group without affecting the ketone.

Q & A

Q. What are the recommended synthetic routes for (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone, and what challenges exist in optimizing reaction conditions?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce substituents. For example, analogous benzophenones are synthesized using anhydrous AlCl₃ as a catalyst in nitrobenzene under reflux (80–90°C) . Key challenges include:
  • Regioselectivity : Ensuring proper positioning of chlorine (5,7-) and methyl (3-) groups on the benzofuran core.
  • Purification : Removing nitrobenzene via steam distillation and recrystallization (ethanol/water) to isolate the product .
  • Stability : Managing moisture-sensitive intermediates by using inert atmospheres or drying agents.

Q. How should researchers characterize the molecular structure of this compound using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings (e.g., ~57° deviation between benzofuran and fluorophenyl planes) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Identifies substituent environments (e.g., fluorophenyl protons at δ 7.36–7.82 ppm; methyl groups at δ 2.63 ppm) .
  • FT-IR : Confirms carbonyl (C=O) stretching at ~1671 cm⁻¹ and hydroxyl (if present) at 3545–3635 cm⁻¹ .
  • LC-MS : Validates molecular weight (e.g., m/z 268 [M⁺] for similar analogs) .

Advanced Research Questions

Q. What strategies are effective in modifying the substituents on the benzofuran and fluorophenyl rings to enhance biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :
  • Chlorine Substitution : Introducing electron-withdrawing groups (e.g., Cl at 5,7-positions) enhances electrophilic interactions with biological targets, as seen in anti-tumor analogs .
  • Fluorophenyl Modifications : Adding para-fluoro groups improves metabolic stability and membrane permeability .
  • Heterocyclic Additions : Incorporating triazole or piperazine moieties (e.g., as in ) can modulate receptor binding affinity .
  • Synthetic Approaches : Use cross-coupling reactions (e.g., Buchwald-Hartwig amination) or click chemistry to introduce functional groups .

Q. How can contradictions in biological activity data across different studies be analyzed and resolved?

  • Methodological Answer : Contradictions often arise from:
  • Assay Conditions : Variability in solvent (DMSO vs. aqueous buffers) affects solubility and bioavailability. For example, poor solubility may lead to false negatives in in vitro screens .
  • Biological Models : Differences in cell lines (e.g., HeLa vs. MCF-7) or in vivo models (e.g., zebrafish vs. murine) impact efficacy metrics .
  • Dosage Regimens : Optimize using pharmacokinetic studies (e.g., plasma half-life, clearance rates) to reconcile in vitro vs. in vivo results.
  • Statistical Validation : Apply multivariate analysis to account for confounding variables (e.g., pH, temperature) .

Q. What computational methods are used to predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Screens against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina. For example, fluorophenyl groups may form halogen bonds with serine residues .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with activity metrics (IC₅₀) to prioritize synthetic targets .
  • MD Simulations : Evaluates binding stability over time (e.g., >100 ns trajectories) to assess target engagement .

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